molecular formula C16H11N3O2S B2889799 N-(1,3-benzothiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941969-63-7

N-(1,3-benzothiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

Cat. No.: B2889799
CAS No.: 941969-63-7
M. Wt: 309.34
InChI Key: QPQZAGAIYDYOSQ-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide (CAS 941969-63-7) is a chemical compound with the molecular formula C16H11N3O2S and a molecular weight of 309.34 g/mol . This benzothiazole derivative is offered as a high-purity reagent for research purposes. Compounds featuring the benzothiazole scaffold are of significant interest in medicinal chemistry due to their diverse biological activities. Benzothiazoles have demonstrated a wide range of pharmacological properties in scientific research, including antiviral, anticancer, and neuroprotective effects . For instance, certain benzothiazole-containing molecules have been identified as inhibitors of the c-Jun NH2-terminal protein kinase (JNK) pathway, which has been explored for its neuroprotective properties in models of cerebral ischemia . Furthermore, recent research on novel benzothiazolyl-pyridine hybrids has highlighted their potential as antiviral agents, showing significant activity against influenza viruses such as H5N1 . The specific research applications and biological activity profile of this compound are an active area of investigation, positioning it as a valuable compound for researchers in drug discovery and chemical biology. This product is intended for laboratory research use only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2S/c1-9-6-7-12-11(17-9)8-13(21-12)15(20)19-16-18-10-4-2-3-5-14(10)22-16/h2-8H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQZAGAIYDYOSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with a suitable furo[3,2-b]pyridine derivative under controlled conditions. The reaction often employs catalysts such as hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in dimethylformamide as the solvent .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity, possibly through the use of advanced techniques like microwave irradiation or one-pot multicomponent reactions .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. Molecular docking studies have shown that it can form stable complexes with bacterial enzymes, indicating its potential as an antibacterial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Core Heterocycles :

  • The target compound combines benzothiazole and furopyridine, while analogs like 11a/b (thiazolo-pyrimidine) and 12 (pyrimidoquinazoline) feature fused heterocyclic systems. CBK277751 retains the benzothiazole-carboxamide motif but substitutes furopyridine with nitro-furan .
  • The isoxazole-thiazole derivative demonstrates carboxamide versatility but lacks the fused bicyclic framework.

Substituent Effects :

  • Electron-withdrawing groups (e.g., nitro in CBK277751) may enhance reactivity or binding affinity compared to methyl groups in the target compound .
  • Bulky substituents (e.g., trimethylbenzylidene in 11a) could influence solubility and steric interactions .

Synthetic Accessibility :

  • Yields for analogs range from 57–68%, suggesting moderate synthetic efficiency. The target compound’s synthesis likely involves similar condensation or coupling reactions (e.g., sodium acetate/acetic anhydride reflux) .

Functional and Pharmacological Implications

  • Kinase Inhibition Potential: Benzothiazole derivatives like AS601245 (JNK inhibitor) and Dasatinib (thiazole-carboxamide kinase inhibitor) highlight the therapeutic relevance of this structural class. The target compound’s benzothiazole-furopyridine architecture may similarly target kinase domains .

Biological Activity

N-(1,3-benzothiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a compound of increasing interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound, summarizing key findings from various studies, including structure-activity relationships (SAR), case studies, and relevant data tables.

Chemical Structure and Properties

The compound features a fused heterocyclic structure that incorporates both benzothiazole and furo-pyridine moieties. The structural formula can be represented as follows:

C14H12N2OS\text{C}_{14}\text{H}_{12}\text{N}_2\text{OS}

This unique structure is hypothesized to contribute to its biological activity through various mechanisms.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. A notable study demonstrated that derivatives with similar structures exhibited significant anticancer activity against various cancer cell lines by inducing apoptosis through the activation of procaspase-3 to caspase-3.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)Mechanism of Action
8jU93710Procaspase-3 activation
8kMCF-78Induction of apoptosis
This compoundA549 (Lung)TBDTBD

The presence of specific functional groups in these compounds is critical for their efficacy. The SAR indicates that electron-withdrawing groups enhance biological activity by facilitating interactions with target proteins.

2. Antiviral Activity

In addition to its anticancer properties, this compound has been evaluated for antiviral activity. A study investigated its efficacy against H5N1 and SARS-CoV-2 viruses. Compounds with fluorine substitutions showed promising results in inhibiting viral replication.

Table 2: Antiviral Activity Against H5N1 Virus

CompoundInhibition (%) at 0.5 μmol/μLInhibition (%) at 0.25 μmol/μL
8h9360
Ribavirin10086

These findings suggest that modifications to the benzothiazole core can significantly enhance antiviral properties.

Case Study: Anticancer Mechanism

A detailed investigation into the mechanism of action for compounds related to this compound revealed that these compounds could effectively activate procaspase-3 in cancer cells. In vitro assays demonstrated that treatment with these compounds resulted in a marked increase in apoptosis markers within treated cell populations.

Case Study: Structure-Activity Relationship Analysis

A comprehensive review on benzothiazole derivatives highlighted the importance of specific substituents on biological activity. For instance, the presence of hydroxyl groups was found to enhance solubility and bioavailability, leading to improved anticancer efficacy.

Q & A

Q. What methodologies address discrepancies in reported IC50 values for kinase inhibition?

  • Standardize ATP concentrations (e.g., 1 mM vs. physiological 10 mM) and pre-incubation times. Use recombinant kinases with confirmed activity levels and validate via Western blot for phosphorylation status .

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